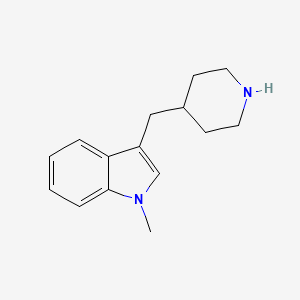
1-Methyl-3-(piperidin-4-ylmethyl)-1h-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(piperidin-4-ylmethyl)-1h-indole is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-Methyl-3-(piperidin-4-ylmethyl)-1h-indole typically involves a multistep pathway starting from 2-phenylindole . The synthetic route includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.
N-Methylation: The indole core undergoes N-methylation using methyl iodide or a similar methylating agent.
Piperidinylmethyl Substitution:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and other advanced techniques.
Análisis De Reacciones Químicas
1-Methyl-3-(piperidin-4-ylmethyl)-1h-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-3-(piperidin-4-ylmethyl)-1h-indole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(piperidin-4-ylmethyl)-1h-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-Methyl-3-(piperidin-4-ylmethyl)-1h-indole can be compared with other indole derivatives, such as:
1-Methyl-3-(piperidin-4-yl)urea hydrochloride: This compound has similar structural features but different biological activities.
1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine: Another related compound with distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C15H20N2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
1-methyl-3-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C15H20N2/c1-17-11-13(10-12-6-8-16-9-7-12)14-4-2-3-5-15(14)17/h2-5,11-12,16H,6-10H2,1H3 |
Clave InChI |
NFAFHNFCMDUKQG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)CC3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


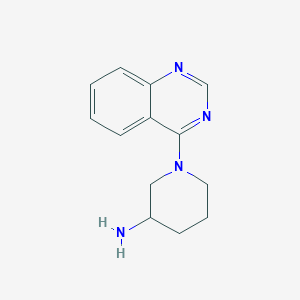
![5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl-](/img/structure/B11880968.png)
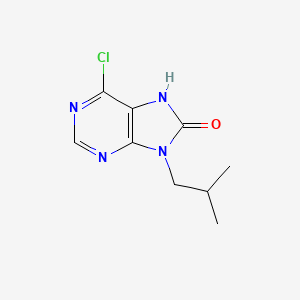
![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea](/img/structure/B11880987.png)
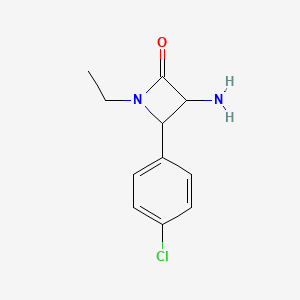
![Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester](/img/structure/B11881003.png)

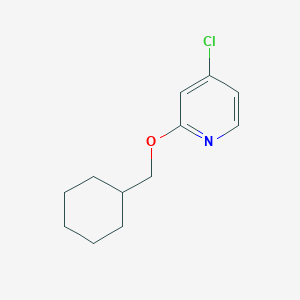
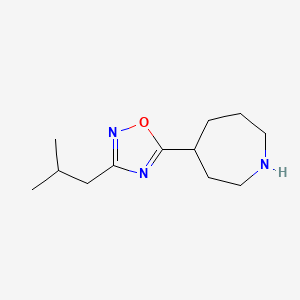
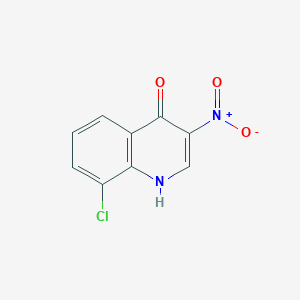
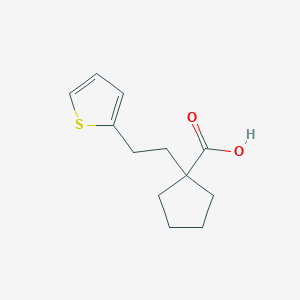
![6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11881034.png)


